7-(Trifluoromethyl)-1-azaspiro[3.5]nonane
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Overview
Description
7-(Trifluoromethyl)-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a trifluoromethyl group attached to a nitrogen-containing spirocyclic core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can form the spirocyclic structure, which is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the cyclization and trifluoromethylation steps. Continuous flow chemistry techniques can also be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, thereby enhancing their biological effects. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar inhibitory effects on FAAH.
7-Azaspiro[3.5]nonane-7-carboxylic acid: A related compound with different functional groups that may exhibit varying biological activities.
Uniqueness
7-(Trifluoromethyl)-1-azaspiro[3.5]nonane is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C9H14F3N |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)7-1-3-8(4-2-7)5-6-13-8/h7,13H,1-6H2 |
InChI Key |
YIBIURGYSYDZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CCN2 |
Origin of Product |
United States |
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